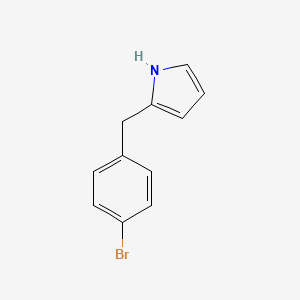

2-(4-Bromobenzyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-bromophenyl)methyl]-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7,13H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUKFFVHXUUNRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 2 4 Bromobenzyl 1h Pyrrole

Reactions at the Pyrrole (B145914) Nitrogen (N-Functionalization)

The nitrogen atom of the pyrrole ring in 2-(4-Bromobenzyl)-1H-pyrrole can be readily functionalized through various reactions, most notably alkylation and acylation. These transformations typically proceed by deprotonating the N-H group with a suitable base to form a pyrrolide anion, which then acts as a nucleophile. semanticscholar.org

N-alkylation and N-acylation are fundamental methods for modifying the pyrrole structure. libretexts.orgorganicchemistrytutor.comstudymind.co.ukstudy.com The reaction of the pyrrolide anion of this compound with alkyl halides or acyl halides leads to the formation of new N-C bonds. semanticscholar.org The choice of base and reaction conditions is crucial for achieving high yields and preventing side reactions. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and n-butyllithium (n-BuLi). semanticscholar.org

Acylation introduces an acyl group (R-C=O) onto the nitrogen atom, typically using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst or after deprotonation. organicchemistrytutor.comstudy.com These N-acylpyrroles are valuable intermediates in organic synthesis.

The N-functionalization of this compound provides a direct route to a wide range of N-substituted derivatives. nih.govresearchgate.net The versatility of this approach allows for the introduction of various functional groups, which can significantly alter the molecule's physical, chemical, and biological properties. thieme.de For example, alkylation with different alkyl halides can introduce simple methyl or ethyl groups, or more complex side chains. Acylation can introduce groups that modify the electronic properties of the pyrrole ring or serve as handles for further synthetic transformations.

| Reaction Type | Reagents | Typical Conditions | Product Class |

|---|---|---|---|

| N-Alkylation | 1. Base (e.g., NaH, n-BuLi) 2. Alkyl Halide (R-X) | Inert solvent (e.g., THF, DMSO), under nitrogen atmosphere | 1-Alkyl-2-(4-bromobenzyl)-1H-pyrrole |

| N-Acylation | 1. Base (e.g., NaH) 2. Acyl Halide (RCOCl) or Anhydride ((RCO)₂O) | Inert solvent (e.g., THF), controlled temperature | 1-Acyl-2-(4-bromobenzyl)-1H-pyrrole |

Electrophilic Aromatic Substitution (EAS) on the Pyrrole Ring

The pyrrole ring is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the nitrogen atom. pearson.compearson.com This reactivity is significantly greater than that of benzene (B151609), allowing reactions to occur under milder conditions. pearson.compearson.com

In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C-2 (α) position. onlineorganicchemistrytutor.comstackexchange.com This preference is attributed to the superior resonance stabilization of the cationic intermediate (arenium ion) formed during C-2 attack, which can be delocalized over three atoms, including the nitrogen. youtube.com In contrast, attack at the C-3 (β) position results in a less stable intermediate with only two resonance contributors. youtube.com

For this compound, the C-2 position is already occupied. Therefore, subsequent electrophilic substitution is directed primarily to the other available α-position, C-5. If the C-5 position were blocked, substitution would then occur at one of the β-positions (C-3 or C-4).

Nitration and halogenation of the pyrrole ring are classic examples of electrophilic aromatic substitution. youtube.com Given the regioselectivity rules, these reactions on this compound are expected to yield 5-substituted products.

Nitration: The introduction of a nitro group (–NO₂) onto the pyrrole ring must be conducted under carefully controlled, mild conditions to prevent polymerization or degradation of the electron-rich ring. masterorganicchemistry.com A common reagent for this purpose is nitric acid in acetic anhydride. youtube.com

Halogenation: Halogenation can also be achieved using specific reagents that allow for controlled substitution. For instance, N-bromosuccinimide (NBS) is often used for monobromination of pyrroles. youtube.com The use of harsher reagents like Br₂ can lead to polyhalogenation. youtube.com

| Reaction Type | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃ / Acetic Anhydride | 2-(4-Bromobenzyl)-5-nitro-1H-pyrrole |

| Bromination | N-Bromosuccinimide (NBS) in THF | 5-Bromo-2-(4-bromobenzyl)-1H-pyrrole |

| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-2-(4-bromobenzyl)-1H-pyrrole |

Formylation and acylation introduce carbonyl functionalities onto the pyrrole ring, providing key intermediates for further synthetic elaboration.

Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org It employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgyoutube.comchemistrysteps.com The electrophile, a chloroiminium ion, attacks the C-5 position of this compound. Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding aldehyde. wikipedia.orgchemistrysteps.com

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the pyrrole ring using an acyl halide or anhydride with a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). libretexts.orgstudy.com Due to the high reactivity of the pyrrole ring, milder conditions are often sufficient compared to those required for benzene. pearson.com The reaction proceeds via an acylium ion electrophile, which attacks the C-5 position to yield a 5-acyl derivative.

| Reaction Name | Reagents | Electrophile | Expected Major Product |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF; then H₂O | Chloroiminium ion | 5-(4-Bromobenzyl)-1H-pyrrole-2-carbaldehyde |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl), Lewis Acid (e.g., AlCl₃) | Acylium ion (RCO⁺) | 1-(5-(4-Bromobenzyl)-1H-pyrrol-2-yl)ketone |

Reactions at the Pyrrole Ring Carbons (C-Functionalization)

Directed C-H Functionalization Strategies

Directed C-H functionalization involves the use of a directing group to guide a metal catalyst to a specific C-H bond, enabling its cleavage and subsequent reaction. nih.govrsc.org For this compound, the pyrrole nitrogen atom can act as a directing group. After N-functionalization with a suitable directing group (e.g., an N-alkoxycarbamoyl group), a transition metal catalyst, typically palladium or rhodium, can selectively activate the C-H bond at the C-5 position. rsc.org This strategy allows for the introduction of various groups through coupling with appropriate reaction partners, offering high regioselectivity that might not be achievable through traditional electrophilic substitution. researchgate.net

Direct C-H arylation or alkenylation represents a highly atom-economical method for forming new carbon-carbon bonds. tohoku.ac.jpelsevierpure.com This approach avoids the pre-functionalization step (like lithiation or halogenation) of the pyrrole ring. nih.gov Palladium-catalyzed protocols are most common for this transformation, coupling the C-H bonds of electron-rich heterocycles like pyrrole with aryl or vinyl halides. nih.govnih.gov For this compound, the C-5 position is the most likely site for such direct coupling reactions, yielding 5-aryl or 5-vinyl derivatives. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yield and selectivity. mdpi.com

Reactivity of the 4-Bromine Atom

The bromine atom on the benzyl (B1604629) ring provides a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling.

The carbon-bromine bond in this compound is an excellent electrophilic site for palladium-catalyzed cross-coupling reactions. fiveable.me These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the product and regenerate the catalyst. fiveable.me

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnih.govmdpi.com It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a broad range of functional groups.

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org While highly effective and versatile, the toxicity of the tin reagents is a significant drawback. organic-chemistry.org

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.orgyoutube.com Organozinc reagents are highly reactive, often allowing for milder reaction conditions compared to other methods. nih.gov

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed, which pairs the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the 4-Bromine Position

| Reaction Name | Organometallic Reagent | Typical Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, LiCl | Aryl-R derivative |

| Negishi | Organozinc (R-ZnCl) | Pd(dppf)Cl₂, THF | Aryl-R derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-alkyne derivative |

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

For an SNAr reaction to be feasible, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. wikipedia.orgyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex.

In this compound, the benzyl ring lacks strong electron-withdrawing groups. The pyrrole moiety is generally considered electron-rich and is not an effective activator for SNAr on the attached phenyl ring. Consequently, the 4-bromine atom is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions. youtube.com The reaction is generally unfavorable for unactivated aryl halides, requiring harsh conditions or alternative mechanisms like those involving benzyne (B1209423) intermediates, which are not applicable here.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The presence of a bromine atom on the phenyl ring of this compound allows for the formation of highly reactive organometallic intermediates, such as Grignard and organolithium reagents. These reagents are powerful nucleophiles and strong bases, pivotal for creating new carbon-carbon bonds. wikipedia.orgsigmaaldrich.comsigmaaldrich.com

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to yield the corresponding Grignard reagent, (4-((1H-pyrrol-2-yl)methyl)phenyl)magnesium bromide. wikipedia.orglibretexts.org The magnesium effectively inserts itself into the carbon-bromine bond. masterorganicchemistry.com This reaction typically requires dry conditions, as Grignard reagents react readily with protic solvents like water to produce the corresponding hydrocarbon, in this case, 2-benzyl-1H-pyrrole. masterorganicchemistry.comchemguide.co.uk The formation is often initiated by activating the magnesium surface, which can be achieved using methods like mechanical crushing, sonication, or chemical activators such as iodine or 1,2-dibromoethane. wikipedia.org

Organolithium Reagent Formation: Alternatively, an organolithium reagent can be prepared via lithium-halogen exchange. This reaction involves treating the aryl bromide with a strong organolithium base, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like THF or hexane. wikipedia.orglibretexts.orgmasterorganicchemistry.com This exchange is typically very fast. wikipedia.org For instance, the lithiation of a closely related isomer, 1-(4-bromobenzyl)-1H-pyrrole, has been successfully achieved using t-BuLi at -60 °C in THF. semanticscholar.org The resulting organolithium species is a potent nucleophile that can react with a variety of electrophiles. scribd.com Care must be taken to avoid side reactions, such as deprotonation of the pyrrole N-H, which can be circumvented by using two equivalents of the organolithium reagent or by pre-protecting the nitrogen atom.

| Reagent Type | Typical Reagents | Solvent | General Conditions | Product |

| Grignard | Magnesium (Mg) turnings | Diethyl ether or THF | Anhydrous, often requires activation (e.g., I₂) | (4-((1H-pyrrol-2-yl)methyl)phenyl)magnesium bromide |

| Organolithium | n-BuLi or t-BuLi | THF or Hexane | Anhydrous, inert atmosphere, low temperature (-78 °C) | (4-((1H-pyrrol-2-yl)methyl)phenyl)lithium |

Reactions Involving the Benzyl Methylene (B1212753) Bridge

The methylene bridge (-CH₂-) connecting the pyrrole and phenyl rings is a key site for functional group transformations, including oxidation to a carbonyl group or reductive cleavage.

The benzylic methylene group in this compound can be oxidized to a carbonyl group, forming the ketone (4-bromophenyl)(1H-pyrrol-2-yl)methanone. This transformation converts the flexible benzyl linker into a rigid, conjugated keto-bridge, significantly altering the molecule's electronic and steric properties. A variety of oxidizing agents can be employed for this purpose.

Research on the oxidation of similar benzylic C-H bonds suggests several potential methods. For example, N-Bromosuccinimide (NBS) can be used for the oxidation of benzylic positions. nih.gov Other common reagents for benzylic oxidation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and manganese dioxide (MnO₂). The choice of reagent and reaction conditions must be carefully selected to avoid over-oxidation or undesired reactions with the electron-rich pyrrole ring, which is susceptible to oxidative polymerization. semanticscholar.org

| Oxidizing Agent | Typical Conditions | Product | Potential Issues |

| Potassium Permanganate (KMnO₄) | Basic, aqueous, heat | (4-bromophenyl)(1H-pyrrol-2-yl)methanone | Over-oxidation, degradation of pyrrole ring |

| Chromium Trioxide (CrO₃) | Acetic acid or pyridine | (4-bromophenyl)(1H-pyrrol-2-yl)methanone | Toxicity of chromium reagents |

| N-Bromosuccinimide (NBS) | CCl₄, radical initiator (e.g., AIBN), light | (4-bromophenyl)(1H-pyrrol-2-yl)methanone | Potential for bromination of the pyrrole ring |

| Manganese Dioxide (MnO₂) | Dichloromethane or Chloroform, room temp. | (4-bromophenyl)(1H-pyrrol-2-yl)methanone | Generally mild, selective for allylic/benzylic alcohols, may require activation |

While the methylene bridge is already in a reduced state, the term "reduction" in this context typically refers to the reductive cleavage of the carbon-carbon bond between the methylene group and the pyrrole ring via hydrogenolysis. This reaction would break the benzyl-pyrrole linkage, yielding 2-methyl-1H-pyrrole and (4-bromophenyl)methane (4-bromotoluene).

This transformation is characteristic of benzylic groups attached to various functionalities and is usually accomplished by catalytic hydrogenation. The reaction involves gaseous hydrogen (H₂) and a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). The process is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) at moderate temperature and pressure. The efficiency of the cleavage depends on the catalyst activity and the stability of the potential carbocation or radical intermediates.

Multi-component Reactions (MCRs) Incorporating the Pyrrole Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly efficient tools in organic synthesis. bohrium.com The this compound scaffold, either directly or after functionalization, can serve as a valuable building block in such reactions. nih.govrsc.org

While the direct participation of this compound in an MCR is not widely documented, its derivatives are prime candidates. For example, oxidation of the methylene bridge to (4-bromophenyl)(1H-pyrrol-2-yl)methanone (as described in 3.5.1) would yield a ketone. This ketone could then participate in various MCRs, such as the Biginelli or Hantzsch reactions, if suitably activated.

More commonly, a formyl group is introduced onto the pyrrole ring, typically at the C5 position, via the Vilsmeier-Haack reaction (using POCl₃ and DMF). The resulting aldehyde, 5-formyl-2-(4-bromobenzyl)-1H-pyrrole, could then be a key component in a variety of MCRs to build complex heterocyclic systems. For instance, it could react with an active methylene compound and an amine or ammonia (B1221849) source in a multicomponent pyrrole synthesis, further elaborating the molecular structure. researchgate.net

| MCR Type | Required Derivative of this compound | Other Components | Potential Product Class |

| Paal-Knorr Synthesis (as part of an MCR) | (4-bromophenyl)(1,4-dicarbonyl derivative) | Amine/Ammonia | Substituted pyrroles |

| Hantzsch-type Reaction | 5-formyl-2-(4-bromobenzyl)-1H-pyrrole (aldehyde) | β-ketoester, Ammonia | Dihydropyridines |

| Biginelli-type Reaction | 5-formyl-2-(4-bromobenzyl)-1H-pyrrole (aldehyde) | β-dicarbonyl compound, Urea/Thiourea | Dihydropyrimidinones |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of 2-(4-Bromobenzyl)-1H-pyrrole in solution. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, the environment of each proton and carbon atom can be mapped, and their connectivity can be established.

The ¹H NMR spectrum provides detailed information about the number and type of protons in the molecule. The spectrum is characterized by signals from the pyrrole (B145914) ring, the methylene (B1212753) bridge, and the 4-bromobenzyl group. A broad singlet corresponding to the N-H proton of the pyrrole ring is typically observed, with its chemical shift being highly dependent on solvent and concentration. The three protons on the pyrrole ring appear as distinct multiplets. The protons of the 4-bromophenyl group exhibit a characteristic AA'BB' system, which simplifies to two distinct doublets due to the symmetrical substitution pattern. The methylene protons connecting the two ring systems appear as a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| NH (Pyrrole) | ~8.10 | br s | - | 1H |

| H-5 (Pyrrole) | ~6.70 | m | ~2.6, 1.5 | 1H |

| H-3 (Pyrrole) | ~6.15 | m | ~3.0, 1.5 | 1H |

| H-4 (Pyrrole) | ~6.05 | m | ~3.0, 2.6 | 1H |

| CH₂ (Benzylic) | ~3.95 | s | - | 2H |

| H-2'/H-6' (Aromatic) | ~7.10 | d | ~8.2 | 2H |

| H-3'/H-5' (Aromatic) | ~7.40 | d | ~8.2 | 2H |

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom within the molecule. Due to the molecule's asymmetry, nine distinct carbon signals are expected: four for the pyrrole ring, one for the methylene bridge, and four for the 4-bromophenyl ring. The carbon atom attached to the bromine (C-4') and the carbon at the point of substitution on the pyrrole ring (C-2) are key identifiable signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyrrole) | ~130.0 |

| C-5 (Pyrrole) | ~118.0 |

| C-3 (Pyrrole) | ~108.0 |

| C-4 (Pyrrole) | ~106.0 |

| CH₂ (Benzylic) | ~35.0 |

| C-1' (Aromatic) | ~138.5 |

| C-2'/C-6' (Aromatic) | ~130.5 |

| C-3'/C-5' (Aromatic) | ~131.8 |

| C-4' (Aromatic) | ~121.0 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. Key correlations would be observed between the adjacent protons on the pyrrole ring: H-3 with H-4, and H-4 with H-5. This confirms their positions relative to one another. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). It allows for the definitive assignment of each protonated carbon by linking the known ¹H signals to their corresponding ¹³C signals (e.g., H-3 to C-3, H-4 to C-4, benzylic CH₂ protons to the benzylic CH₂ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity between different fragments of the molecule by showing correlations between protons and carbons over two or three bonds. The most critical correlations for this compound would be from the benzylic CH₂ protons to C-2 and C-3 of the pyrrole ring, and to C-1' and C-2'/C-6' of the phenyl ring. These correlations unequivocally prove that the 4-bromobenzyl group is attached to the C-2 position of the pyrrole ring via the methylene bridge. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. A key NOESY correlation would be expected between the benzylic CH₂ protons and the H-3 proton of the pyrrole ring, confirming their spatial proximity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum of this compound would display several key absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Pyrrole) | Stretching | ~3400 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH₂) | Stretching | 2950 - 2850 |

| C=C (Aromatic and Pyrrole) | Ring Stretching | 1600 - 1450 |

| C-N (Pyrrole) | Stretching | 1350 - 1250 |

| C-Br | Stretching | 600 - 500 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing structural features.

Under Electron Ionization (EI) conditions, this compound would undergo ionization to form a molecular ion (M⁺), followed by fragmentation. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Molecular Ion (M⁺): The molecular ion peak would appear as a pair of peaks of nearly equal intensity at m/z 235 and 237, corresponding to [C₁₁H₁₀N⁷⁹Br]⁺ and [C₁₁H₁₀N⁸¹Br]⁺, respectively.

Fragmentation Pattern: The most prominent fragmentation pathway is the cleavage of the C-C bond between the pyrrole ring and the methylene bridge, which is a weak benzylic position. This cleavage would result in the formation of a highly stable bromotropylium or bromobenzyl cation.

Table 4: Predicted Major Fragments in the EI-Mass Spectrum

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 235/237 | Molecular Ion | [C₁₁H₁₀NBr]⁺ | 1:1 intensity ratio due to Br isotopes. |

| 169/171 | Bromotropylium/Bromobenzyl Cation | [C₇H₆Br]⁺ | Often the base peak due to high stability. Shows 1:1 Br isotope pattern. |

| 80 | Pyrrolylmethyl Cation | [C₅H₆N]⁺ | Resulting from cleavage and charge retention on the pyrrole fragment. |

| 90 | Tropylium Cation | [C₇H₇]⁺ | From loss of Br radical from the [C₇H₆Br]⁺ fragment. |

Table of Compounds

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of thermally labile and moderately polar organic molecules. mdpi.com In the context of this compound, ESI-MS, particularly in the positive ion mode, is instrumental for detecting the protonated molecule, denoted as [M+H]⁺. mdpi.comrsc.org This process involves the addition of a proton to the analyte molecule, resulting in a singly charged ion with minimal fragmentation, which allows for clear determination of the molecular weight. mdpi.com

The pyrrole nitrogen can be readily protonated, making the molecule suitable for positive-mode ESI analysis. nih.gov A key characteristic in the mass spectrum of this compound is the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the [M+H]⁺ ion will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z). This distinctive isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

For this compound (molecular formula C₁₁H₁₀BrN), the expected m/z values for the protonated molecular ions would be centered around 250.00 and 252.00, corresponding to the [C₁₁H₁₁⁷⁹BrN]⁺ and [C₁₁H₁₁⁸¹BrN]⁺ ions, respectively. Studies on similar bromobenzyl-containing heterocyclic compounds confirm the detection of analogous isotopic pairs, such as the [M + H]⁺, [M + 2 + H]⁺, and [M + 4 + H]⁺ signals for molecules containing two bromine atoms. uzh.ch

Table 1: Expected ESI-MS Data for this compound

| Ion Species | Corresponding Isotope | Calculated m/z (Monoisotopic) | Expected Relative Intensity |

|---|---|---|---|

| [M+H]⁺ | ⁷⁹Br | 250.00 | ~100% |

| [M+2+H]⁺ | ⁸¹Br | 252.00 | ~98% |

Fragmentation pathways for 2-substituted pyrrole derivatives have been investigated, revealing that side chains with aromatic groups typically lead to losses of moieties such as the pyrrole itself. nih.gov Further fragmentation in a tandem MS/MS experiment could involve the cleavage of the benzylic C-C bond, leading to the formation of the bromobenzyl cation (m/z 169/171) or the pyrrolylmethyl cation (m/z 80).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. rsc.org Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass of an ion with an accuracy of a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. rsc.org

For this compound (C₁₁H₁₀BrN), HRMS is used to measure the exact mass of the protonated molecular ion, [M+H]⁺. This experimental value is then compared to the theoretically calculated mass based on its elemental formula. The close agreement between the measured and calculated masses serves as strong evidence for the proposed structure.

The theoretical monoisotopic mass of the protonated molecule [C₁₁H₁₁⁷⁹BrN]⁺ can be calculated using the exact masses of the most abundant isotopes of each element (¹²C: 12.000000, ¹H: 1.007825, ⁷⁹Br: 78.918337, ¹⁴N: 14.003074). The calculated exact mass for [C₁₁H₁₁⁷⁹BrN]⁺ is 250.00999. An HRMS measurement that falls within a narrow tolerance window (typically <5 ppm) of this value would confirm the elemental formula C₁₁H₁₀BrN. Such high accuracy is routinely achieved with instruments like Quadrupole Time-of-Flight (Q-TOF) or Fourier Transform Mass Spectrometry (FTMS). rsc.org

Table 2: HRMS Data for the Molecular Ion of this compound

| Ion Formula | Isotope | Calculated Exact Mass |

|---|---|---|

| [C₁₁H₁₁⁷⁹BrN]⁺ | ⁷⁹Br | 250.00999 |

| [C₁₁H₁₁⁸¹BrN]⁺ | ⁸¹Br | 251.99894 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org This absorption promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. libretexts.org For aromatic and conjugated systems like this compound, the most significant electronic transitions are π → π* transitions. elte.hucutm.ac.in

The UV-Vis spectrum of this compound is expected to be a composite of the absorptions from its two main chromophores: the pyrrole ring and the 4-bromophenyl group.

Pyrrole Ring: The parent 1H-pyrrole exhibits a strong π → π* absorption band in the far-UV region, typically around 210 nm. nist.gov Substitution on the pyrrole ring can shift this absorption to longer wavelengths (a bathochromic or red shift).

4-Bromophenyl Group: Benzene (B151609), the parent aromatic ring, shows a primary absorption band (π → π*) around 204 nm and a weaker, "benzenoid" band with fine structure around 254 nm. elte.hu Substitution with a bromine atom and an alkyl group (the pyrrolylmethyl moiety) will also cause a bathochromic shift of these bands.

The conjugation between the π-systems of the pyrrole and the benzene ring in this compound is interrupted by the methylene (-CH₂-) bridge. Therefore, the spectrum is likely to be an overlap of the individual chromophore absorptions rather than showing a single, significantly red-shifted band characteristic of a fully conjugated system. The expected spectrum would feature strong absorption bands in the 200-280 nm range. The primary π → π* transitions of both the pyrrole and bromophenyl rings would likely merge into a strong band at the lower end of this range, while a weaker benzenoid band might be observable at longer wavelengths, similar to other substituted benzene derivatives. uobabylon.edu.iq

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Chromophore | Type of Transition | Expected λmax Region (nm) |

|---|---|---|

| Pyrrole Ring | π → π* | 210 - 240 |

| 4-Bromophenyl Ring | π → π* | 210 - 280 |

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov While a specific crystal structure for this compound is not available in the reviewed literature, detailed structural parameters can be inferred from high-resolution crystal structures of closely related compounds, such as 4-bromo-2-formyl-1-tosyl-1H-pyrrole and other bromobenzyl derivatives. researchgate.netbohrium.comnih.gov

The molecular structure would consist of a planar pyrrole ring connected via a methylene (-CH₂-) linker to a planar 4-bromophenyl ring. The key structural parameters include bond lengths, bond angles, and the torsion angle between the two rings. The pyrrole ring is expected to maintain its characteristic geometry. nih.gov The C-Br bond length in the bromophenyl group is anticipated to be approximately 1.90 Å.

In the solid state, the molecular packing is governed by intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a role:

N-H···π Interactions: The acidic proton on the pyrrole nitrogen (N-H) can act as a hydrogen bond donor to the π-electron cloud of an adjacent pyrrole or bromophenyl ring.

C-H···π Interactions: Aromatic C-H bonds from both rings can interact with the π-systems of neighboring molecules.

C-H···Br Interactions: Weak hydrogen bonds involving the bromine atom as an acceptor are also possible. nih.gov

π-π Stacking: Offset stacking between the aromatic rings of adjacent molecules may also contribute to the stability of the crystal lattice.

The crystal structure of a related compound, 6-(4-bromobenzyl)-1,3,5-trimethyl-7-phenyl-1,5-dihydro-2H-pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione, which features the 4-bromobenzyl moiety, crystallizes in the monoclinic space group P2₁/c. researchgate.net This provides a model for the types of crystal systems and packing arrangements that might be observed for this compound.

Table 4: Representative Crystallographic Data from a Related Bromobenzyl-Pyrrole Derivative

| Parameter | Value (from C₂₂H₂₀BrN₃O₂) researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.889(12) |

| b (Å) | 16.332(13) |

| c (Å) | 7.324(5) |

| β (°) | 94.985(5) |

| Volume (ų) | 1893(2) |

| Z | 4 |

Raman Spectroscopy Applications for Vibrational Analysis

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and chemical bonding within a sample. horiba.com It is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would exhibit characteristic bands corresponding to the vibrational modes of the pyrrole ring, the 4-bromophenyl group, and the methylene linker. s-a-s.org

Analysis of the Raman spectrum of pyrrole itself shows characteristic vibrational modes that would also be present in the derivative. elsevierpure.comnih.gov Key vibrations for the pyrrole ring include the N-H stretching mode, ring breathing modes, and C-H in-plane and out-of-plane bending. nih.govresearchgate.net

Key expected Raman bands for this compound include:

N-H Stretch: A band around 3300-3360 cm⁻¹ corresponding to the stretching of the pyrrole N-H bond. nih.gov

Aromatic C-H Stretch: Sharp bands typically appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands from the methylene (-CH₂-) bridge, expected in the 2850-2960 cm⁻¹ region.

Ring Vibrations (Pyrrole and Benzene): A series of complex bands in the "fingerprint region" (below 1600 cm⁻¹). The C=C stretching vibrations of the aromatic rings are expected around 1600 cm⁻¹. The symmetric ring breathing mode of the pyrrole ring is a strong Raman band often found around 1100-1150 cm⁻¹. researchgate.net

C-Br Stretch: The C-Br stretching vibration is typically found in the lower wavenumber region of the spectrum, usually between 500 and 650 cm⁻¹.

Substituent effects can influence the position and intensity of these bands. herts.ac.uk The electron-donating nature of the pyrrole ring and the electron-withdrawing nature of the bromine atom will subtly alter the vibrational frequencies of the connected aromatic systems.

Table 5: Selected Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Pyrrole | 3300 - 3360 |

| Aromatic C-H Stretch | Phenyl & Pyrrole | 3000 - 3100 |

| Aliphatic C-H Stretch | Methylene (-CH₂-) | 2850 - 2960 |

| Aromatic C=C Stretch | Phenyl & Pyrrole | 1580 - 1610 |

| Pyrrole Ring Breathing | Pyrrole | 1100 - 1150 |

| C-Br Stretch | Bromophenyl | 500 - 650 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. It is widely employed for its favorable balance of accuracy and computational cost, making it suitable for studying substituted pyrroles. nih.govresearchgate.net DFT calculations can elucidate geometric parameters, electronic properties, and spectroscopic features of 2-(4-Bromobenzyl)-1H-pyrrole.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure with the lowest possible energy is found.

Conformational analysis is crucial for flexible molecules like this compound, which possesses rotational freedom around the single bonds connecting the pyrrole (B145914) ring, the methylene (B1212753) bridge, and the 4-bromophenyl group. Theoretical studies on substituted pyrroles have shown that different rotational isomers (conformers) can exist with varying stabilities. longdom.org The primary dihedral angles to consider would be:

τ1: The angle defining the rotation of the 4-bromobenzyl group relative to the pyrrole ring.

τ2: The angle defining the rotation of the 4-bromophenyl ring relative to the C-C bond of the methylene bridge.

By systematically rotating these bonds and performing geometry optimization at each step, a potential energy surface can be mapped to identify the global and local energy minima, which represent the most stable conformers.

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data to illustrate the expected output of a conformational analysis.

| Conformer | Dihedral Angle (τ1) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~85° | 0.00 |

| 2 (Local Minimum) | ~-85° | 0.05 |

| 3 (Transition State) | 0° | 2.50 |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by the distribution of its electrons. Frontier Molecular Orbital (FMO) theory is a key concept within molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwikipedia.org These orbitals are critical in determining a molecule's chemical reactivity and electronic transitions. researchgate.netyoutube.com

HOMO: This orbital acts as an electron donor. A higher HOMO energy level suggests a greater tendency to donate electrons to an electrophile. For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the pyrrole ring.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons from a nucleophile. youtube.com The LUMO is likely distributed over the bromophenyl ring and the methylene bridge.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. irjweb.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com

DFT calculations are used to determine the energies and spatial distributions of these frontier orbitals.

Table 2: Representative FMO Data for Aromatic Heterocycles Similar to this compound This table contains example values to demonstrate the typical output of an FMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations have become a reliable tool for predicting spectroscopic properties, which aids in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts can be challenging but is invaluable for structure elucidation. nih.gov Various DFT functionals and basis sets have been benchmarked for this purpose. researchgate.netmdpi.com For alkylpyrroles, studies have shown that specific meta-hybrid functionals, such as TPSSh, combined with a suitable basis set like 6-311++G(2d,p), can provide good agreement with experimental values. nih.gov Calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, and results are often scaled linearly to correct for systematic errors. unifr.ch

Vibrational Frequencies: DFT can be used to calculate the vibrational frequencies corresponding to the normal modes of molecular motion. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. researchgate.net Studies on pyrrole and related heterocycles have demonstrated that DFT-calculated anharmonic force fields can yield fundamental, overtone, and combination frequencies in very good agreement with experimental observations. nih.gov

Ab Initio Methods for Electronic Properties

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy than standard DFT for certain electronic properties, though at a significantly greater computational expense. researchgate.net

For this compound, these methods could be employed to obtain highly accurate reference values for properties like electron correlation energies, ionization potentials, and electron affinities, thereby validating or refining the results obtained from more computationally efficient DFT methods. For instance, while many DFT functionals struggle to accurately predict ¹³C chemical shifts for pyrroles, MP2 calculations have been shown to perform better. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. rsc.org MD simulations provide detailed information on the conformational dynamics, solvent interactions, and thermodynamic properties of a system. nih.govmdpi.com

For this compound, an MD simulation would typically involve:

Defining a force field (e.g., GAFF, AMBER, CHARMM) that describes the potential energy of the system as a function of its atomic coordinates. mdpi.com

Placing the molecule in a simulation box, often with explicit solvent molecules like water, to mimic condensed-phase conditions.

Solving Newton's equations of motion for the system, which generates trajectories detailing the position and velocity of each atom over time.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. A plausible synthetic route is the N-alkylation of a pyrrole salt with 4-bromobenzyl bromide. semanticscholar.orgpharmaguideline.com

DFT calculations can be used to model this reaction pathway:

Reactant and Product Optimization: The geometries and energies of the reactants (pyrrole anion and 4-bromobenzyl bromide) and the product (this compound) are optimized.

Transition State (TS) Search: A transition state is the highest energy point along the reaction coordinate. Computational algorithms are used to locate the TS geometry connecting the reactants and products.

Frequency Calculation: A vibrational frequency calculation is performed on the TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation barrier (Ea), a key determinant of the reaction rate.

By mapping the entire reaction energy profile, researchers can gain a detailed understanding of the reaction mechanism, predict its feasibility, and understand the factors controlling its regioselectivity and stereoselectivity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Silico Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a molecule's activity, QSAR models can predict the potency of novel, untested compounds. mdpi.com

While specific QSAR models developed exclusively for this compound are not extensively documented in the public domain, the broader class of pyrrole derivatives has been the subject of numerous QSAR studies. nih.gov These studies are instrumental in understanding how structural modifications influence the biological effects of these compounds.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are used to build a predictive model.

Model Validation: The model's predictive power is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

For instance, a 4D-QSAR study on pyrrolo[2,1-c] rsc.orgijcrt.orgbenzodiazepine derivatives successfully identified the key pharmacophoric features responsible for their bioactivity. nih.gov Such models can guide the rational design of new derivatives of this compound with potentially enhanced activity by modifying its structure to better fit the identified pharmacophore. The predictive accuracy of these models is often high, with correlation coefficients (r²) for training and test sets frequently exceeding 0.7, indicating a strong correlation between predicted and experimental activities. nih.gov

The insights gained from QSAR models on related pyrrole structures can be extrapolated to hypothesize which structural features of this compound might be crucial for a specific biological activity. For example, the bromine atom on the benzyl (B1604629) ring could be involved in halogen bonding, while the pyrrole NH group could act as a hydrogen bond donor, features that are quantifiable by molecular descriptors in a QSAR model.

Drug Likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction In Silico

Beyond predicting biological activity, computational models are vital for assessing a compound's potential to be developed into a drug. This involves evaluating its "drug-likeness" and its ADMET profile. mdpi.com

Drug Likeness: Drug likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. One of the most common filters is Lipinski's Rule of Five, which states that a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight (MW) ≤ 500 g/mol

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

In silico studies on various pyrrole derivatives have shown that they often exhibit favorable drug-like properties. ijcrt.orgnih.govnih.gov For this compound, these parameters can be calculated using various computational tools.

Table 1: Predicted Physicochemical Properties for Drug Likeness of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight (MW) | ~250.12 g/mol | Yes (≤ 500) |

| LogP (iLOGP) | ~3.5 - 4.0 | Yes (≤ 5) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 1 | Yes (≤ 10) |

| Molar Refractivity | ~65 - 70 | N/A |

| Topological Polar Surface Area (TPSA) | ~15.7 Ų | N/A |

Note: The values are estimates based on computational predictions and may vary slightly depending on the algorithm used.

Based on these predictions, this compound adheres to Lipinski's Rule of Five, suggesting it has a good potential for oral bioavailability.

ADMET Prediction: ADMET prediction involves the in silico assessment of a compound's pharmacokinetic and toxicological properties. These predictions are crucial for identifying potential liabilities early in the drug discovery process.

Absorption: Computational models predict high gastrointestinal (GI) absorption for many pyrrole analogues, which is a positive indicator for oral drug development. ijcrt.org The low polar surface area of this compound also suggests good permeability across biological membranes.

Distribution: The blood-brain barrier (BBB) permeation is a key parameter. In silico models for pyrrole derivatives often indicate potential for BBB permeation, which could be advantageous for targeting the central nervous system. ijcrt.org

Metabolism: Predictions often involve assessing whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family. phytojournal.com This is critical for predicting drug-drug interactions.

Excretion: This parameter relates to how the compound is cleared from the body.

Toxicity: Various toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Table 2: In Silico ADMET Profile Predictions for Pyrrole Derivatives

| Parameter | Prediction for Related Pyrrole Compounds | Implication for this compound |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High ijcrt.org | Likely to be well-absorbed orally. |

| Caco-2 Permeability | High mdpi.com | Suggests good intestinal membrane permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes ijcrt.org | May cross the BBB, relevant for CNS targets. |

| P-glycoprotein (P-gp) Substrate | Varies | Could be subject to efflux from cells. |

| Metabolism | ||

| CYP2D6 Inhibitor | Often predicted as non-inhibitor | Lower risk of specific drug-drug interactions. |

| CYP3A4 Inhibitor | Often predicted as non-inhibitor | Lower risk of specific drug-drug interactions. |

| Toxicity | ||

| AMES Toxicity | Generally predicted as non-mutagenic | Low risk of being a mutagen. |

| hERG I Inhibitor | Varies | Needs specific evaluation for cardiotoxicity risk. |

Note: These are general predictions for the class of pyrrole derivatives and specific predictions for this compound would require dedicated modeling.

Applications in Advanced Chemical and Biomedical Research Excluding Clinical/direct Physical Properties

Building Blocks for Complex Organic Synthesis

The intrinsic reactivity and functional handles of 2-(4-Bromobenzyl)-1H-pyrrole make it a valuable starting material for constructing intricate molecular architectures.

Design and Synthesis of Pyrrole-Based Natural Product Analogues

The pyrrole (B145914) framework is a core structural motif in a vast array of natural products, many of which exhibit significant biological activities, including antibacterial and cytotoxic effects. chim.itrsc.org Compounds like agelastatin A, a bromopyrrole-based natural product, underscore the importance of this heterocyclic system in medicinal chemistry. chim.itnih.gov Synthetic chemists utilize pyrrole derivatives to create analogues of these natural products to explore structure-activity relationships and develop new therapeutic agents. rsc.org

This compound serves as an ideal scaffold for this purpose. The N-benzyl group can mimic or be a precursor to substituents found in natural systems, while the pyrrole ring itself is the key pharmacophore. The bromine atom on the phenyl ring offers a site for chemical modification, allowing for the introduction of diverse functional groups to generate a library of analogues for biological screening. For instance, related N-substituted pyrrole-2-carboxamides have been synthesized and evaluated for their antibacterial efficacy, demonstrating the utility of the N-benzylpyrrole core in designing bioactive compounds.

Precursors for Polymeric Materials and Organic Semiconductors

Pyrrole and its derivatives are fundamental building blocks for conductive polymers and organic semiconducting materials due to their electron-rich nature. tdl.orgnih.govdigitellinc.com These materials are at the forefront of research in organic electronics, with applications in organic field-effect transistors (OFETs) and organic photovoltaics. nih.govresearchgate.netnih.gov The synthesis of stable and solution-processable pyrrole-containing materials is a key challenge, and chemical modification of the pyrrole unit is a primary strategy to achieve these goals. tdl.orgresearchgate.net

N-functionalization of the pyrrole ring is a common method to improve the solubility and processing characteristics of these materials. tdl.org this compound is a prime candidate for incorporation into polymeric structures. The aryl bromide functionality is a classical handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. This allows the molecule to be polymerized with other monomers, like boronic acids or stannanes, to create conjugated microporous polymers (CMPs) or linear conjugated polymers. frontiersin.org These materials can possess high surface areas and tunable electronic properties, making them suitable for applications in heterogeneous catalysis and as organic semiconductors. nih.govfrontiersin.org

Interactive Table: Applications of Pyrrole Derivatives in Materials Science

| Application Area | Pyrrole Derivative Function | Key Properties |

| Organic Semiconductors | Building block for donor-acceptor polymers | Electron-rich, tunable HOMO levels, enhanced solubility via N-substitution |

| Conductive Polymers | Monomer for polymerization | High electron density, doping ability |

| Conjugated Microporous Polymers | Precursor for cross-coupling polymerization | Robust architecture, high surface area, catalytic activity |

Ligands and Chelators for Metal Complexes

The pyrrole nitrogen and the aromatic pi-system can coordinate with metal ions, making pyrrole derivatives valuable components in the design of ligands for metal complexes. researchgate.netnih.gov These complexes have applications ranging from catalysis to materials science. Calix nih.govpyrroles, for example, are well-known macrocyclic ligands synthesized from pyrrole and ketones, capable of binding a variety of metal ions. rsc.org

This compound can be elaborated into more complex ligand structures. The pyrrole ring can be functionalized, for instance, by introducing phosphine (B1218219) arms to create pincer-type ligands. nih.gov Alternatively, the bromobenzyl group can be transformed via cross-coupling reactions to attach other coordinating groups, creating multidentate ligands capable of forming stable chelates with transition metals. The synthesis of tridentate pyrrole-based ligands for copper(II) and nickel(II) complexes highlights the modularity of this approach in creating new metal coordination environments. researchgate.net

Role in Catalysis and Organometallic Chemistry

The ability of this compound to act as a precursor to specialized ligands and as a substrate in catalytic reactions places it at the intersection of organic synthesis and organometallic chemistry.

Design of Pyrrole-Derived Ligands for Transition Metal Catalysis

Transition metal complexes featuring pyrrole-based ligands have emerged as powerful catalysts for a range of chemical transformations. researchgate.net Pincer ligands, which bind to a metal center in a tridentate fashion, are particularly effective in catalysis due to the stability and well-defined geometry they impart on the metal complex. nih.gov Ligands incorporating a central pyrrole unit connected to donor arms (e.g., phosphines) have been successfully used to prepare complexes with Group 4 metals like titanium, zirconium, and hafnium. nih.gov

The synthesis of these specialized ligands often begins with a simple pyrrole derivative. This compound provides a versatile starting point. While the N-benzyl group might be a placeholder, the pyrrole ring itself can be deprotonated and functionalized at the 2- and 5-positions to build the ligand framework. The stereoelectronic properties of the resulting ligands are critical, as they play a dominant role in determining the selectivity of the catalytic reactions they mediate. researchgate.net

Applications in C-C, C-N, C-O Bond Formation Reactions

The 4-bromobenzyl group of this compound is a key reactive site for one of the most powerful classes of reactions in modern organic chemistry: transition metal-catalyzed cross-coupling. The carbon-bromine bond is an excellent electrophilic partner in numerous catalytic cycles.

Key Cross-Coupling Reactions Involving Aryl Bromides:

Suzuki-Miyaura Coupling: Reaction with organoboron reagents (boronic acids or esters) to form C-C bonds. This is a widely used method for constructing biaryl structures or connecting the pyrrole moiety to other aromatic systems. researchgate.net

Heck Coupling: Reaction with alkenes to form C-C bonds, typically leading to substituted styrenes.

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, to form C-C triple bonds.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds, enabling the synthesis of complex diarylamines.

Ullmann Condensation: Copper-catalyzed reaction for forming C-O, C-N, or C-S bonds.

These reactions allow the 4-bromobenzyl moiety to be coupled with a vast array of nucleophilic partners, making this compound an exceptionally useful building block for rapidly increasing molecular complexity. nih.govorganic-chemistry.org For example, a Suzuki-Miyaura coupling could link the molecule to another heterocyclic ring, while a Buchwald-Hartwig reaction could introduce a new amino group, leading to structures with potential applications in medicinal chemistry or materials science.

Interactive Table: Cross-Coupling Potential of this compound

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Type |

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)₂) | C-C | Biaryls, Aryl-Alkenyls |

| Heck | Alkene (R-CH=CH₂) | C-C | Substituted Alkenes |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C | Disubstituted Alkynes |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Aryl Amines |

| Ullmann | Alcohol/Phenol (R-OH) | C-O | Diaryl Ethers |

Medicinal Chemistry Scaffolds and Biological Probes (In Vitro and Mechanism-Focused)

The core structure of this compound has been identified as a valuable scaffold in the design of novel compounds for advanced chemical and biomedical research. While direct studies on this specific compound are limited in some areas, research on its derivatives and structurally related molecules provides significant insights into its potential applications. These applications are primarily in the preclinical and in vitro research stages, focusing on understanding fundamental biological processes rather than direct therapeutic use.

Enzyme Inhibition Studies In Vitro and Mechanistic Insights

While direct enzymatic inhibition studies on this compound are not extensively documented in publicly available literature, the broader family of pyrrole derivatives has demonstrated significant potential as enzyme inhibitors. Structurally similar compounds have been investigated for their inhibitory effects on various enzymes, offering a potential avenue for future research on this compound.

For instance, a structure-activity relationship study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed that the N-benzyl side chain is important for the inhibitory potencies of these compounds against metallo-β-lactamases (MBLs) researchgate.net. The N-benzoyl derivative of this compound showed potent in vitro activity against several MBLs with inhibition constants in the low micromolar range researchgate.net.

Another study on 1,3-diaryl-pyrrole derivatives identified selective inhibitors of butyrylcholinesterase (BChE), with some compounds exhibiting IC50 values comparable to the standard drug donepezil (B133215) nih.gov. Kinetic studies revealed a mixed competitive mode of inhibition for the most potent compound nih.gov.

Furthermore, (1H)-pyrroles have been characterized as a novel class of histone deacetylase (HDAC) inhibitors, which are crucial in the regulation of gene expression nih.gov. These findings suggest that the this compound scaffold could be a promising starting point for the design of novel enzyme inhibitors for various therapeutic targets.

Receptor Binding Studies In Vitro and Mechanistic Insights

Additionally, pyrrolo nih.govmdpi.combenzothiazepine-based compounds have been identified as potent antagonists for serotonin (B10506) and dopamine (B1211576) receptors, with some derivatives exhibiting an atypical antipsychotic profile nih.gov. These studies highlight the potential of the pyrrole scaffold to serve as a basis for the development of selective receptor ligands. The 4-bromobenzyl moiety in this compound could play a significant role in modulating the binding affinity and selectivity of such compounds for various receptors. Further in vitro binding assays are necessary to elucidate the specific receptor binding profile of this compound.

Anticancer Activity and Cellular Pathway Modulation In Vitro

The 2-(4-bromobenzyl) moiety, when incorporated into larger molecular scaffolds, has been implicated in significant in vitro anticancer activity. A series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines demonstrated notable cytotoxic effects against a panel of cancer cell lines rsc.org.

One of the most potent compounds from this series, featuring the 2-(4-bromobenzyl) group, exhibited dual inhibition of topoisomerase-I and topoisomerase-II, crucial enzymes in DNA replication and repair rsc.org. Further mechanistic studies on this compound in MCF-7 breast cancer cells revealed an induction of G2/M phase cell cycle arrest rsc.org.

In a separate study, a novel bromopyrrole derivative, identified as B6, was found to inhibit the proliferation of various human cancer cells in vitro. nih.gov This compound induced apoptosis, or programmed cell death, which was associated with the cleavage of caspase-9 and caspase-3, key executioner proteins in the apoptotic cascade. nih.gov Furthermore, B6 was observed to cause cell cycle arrest in the G1 phase. nih.gov

Another investigation into novel 1H-pyrrole derivatives highlighted a compound bearing a 4-bromophenyl substituent at the third position, which showed significant antiproliferative activity against several cancer cell lines with IC50 values ranging from 8.2 to 31.7 µM researchgate.net. These findings collectively suggest that the this compound scaffold holds promise for the development of novel anticancer agents that may act through mechanisms involving cell cycle arrest and induction of apoptosis.

Table 1: In Vitro Anticancer Activity of a 2-(4-Bromobenzyl) Tethered Thienopyrimidine Derivative

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 1.25 |

| A549 (Lung) | 2.34 |

| HCT116 (Colon) | 3.12 |

| HepG2 (Liver) | 4.56 |

Development of Fluorescent Probes for Biological Systems

The development of fluorescent probes is crucial for visualizing and understanding complex biological processes. While there is no specific literature detailing the use of this compound as a fluorescent probe, the pyrrole core is a component of various fluorescent dyes. For instance, diketopyrrolopyrrole (DPP) dyes, which contain a pyrrole unit, are known for their exceptional photophysical properties, making them suitable for biological applications researchgate.net.

The synthesis of fluorescent pyrrole-based ligands for human cyclooxygenase-2 (COX-2) has been demonstrated, where the formation of the fluorescent pyrrole was accelerated in the presence of the enzyme nih.govresearchgate.net. This suggests that the pyrrole scaffold can be functionalized to create probes that respond to specific biological targets. The 4-bromobenzyl group in this compound could potentially be utilized to modulate the photophysical properties or to introduce specific binding interactions, paving the way for the design of novel fluorescent probes for various biological systems. Further research is required to explore the potential of this compound in fluorescence imaging applications.

Chemosensors and Biosensors (Design Principles and Sensing Mechanisms)

The pyrrole functional group is a well-established component in the design of chemosensors and biosensors due to its ability to participate in hydrogen bonding and its electron-rich nature, which can be fine-tuned through substitution. While specific applications of this compound in this field are not yet reported, the principles of pyrrole-based sensor design can be extrapolated to understand its potential.

Chemosensors: Pyrrole-based chemosensors are often designed to detect ions through colorimetric or fluorescent changes. The sensing mechanism frequently involves the interaction of the pyrrole N-H proton with anions, leading to a change in the electronic properties of the molecule. For instance, a pyrrole-substituted salicylimine zinc(II) complex has been developed as a fluorescent chemosensor for the highly selective detection of the bisulfate ion (HSO₄⁻) with a nanomolar detection limit nih.gov. The sensing mechanism is based on photoinduced electron transfer (PET) nih.gov. The 4-bromobenzyl substituent in this compound could influence the electronic and steric properties of the pyrrole ring, potentially modulating its selectivity and sensitivity as a chemosensor for specific analytes.

Biosensors: In the realm of biosensors, pyrrole and its derivatives are commonly used as monomers for the electrochemical polymerization of conducting polymer films. These films can serve as matrices for the immobilization of biorecognition elements like enzymes. For example, a biosensor for the detection of phenolic compounds was constructed by immobilizing polyphenol oxidase on a copolymer of 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole and pyrrole researchgate.net. The this compound could potentially be used in a similar fashion, where the bromobenzyl group might offer advantages in terms of polymer properties or interactions with the immobilized biomolecule. The design of such biosensors would rely on the effective transduction of the biological recognition event into a measurable signal, often electrochemical or optical.

Supramolecular Chemistry and Self-Assembly of this compound

The architectural design of this compound, which integrates a polar N-H bond within a π-rich pyrrole ring and a bromine-functionalized aromatic benzyl (B1604629) group, provides a versatile platform for investigating supramolecular chemistry and self-assembly. The specific arrangement of these functional groups dictates the nature and directionality of non-covalent interactions, leading to the formation of ordered solid-state structures. The interplay of hydrogen bonding, halogen bonding, and π-interactions is central to the structural design and self-assembly of this molecule and its derivatives.

The pyrrole moiety, with its acidic N-H proton and electron-rich π-system, is a prime candidate for forming strong, directional hydrogen bonds. In related pyrrole-containing structures, N-H···π interactions are a common feature, where the N-H group of one molecule interacts with the π-electron cloud of the pyrrole or benzene (B151609) ring of a neighboring molecule. researchgate.net This type of interaction, along with more conventional N-H···O or N-H···N hydrogen bonds in derivatives, can lead to the formation of predictable supramolecular synthons, such as dimers and catemers (chains). rsc.org For instance, the self-assembly of pyrrole-2-carboxylates has been shown to be highly dependent on the nature of the substituent, which can direct the formation of either dimeric or chain-like hydrogen-bonded structures. rsc.org

The presence of the 4-bromobenzyl group introduces several additional key interactions that are crucial for the self-assembly process. The bromine atom is a capable halogen bond donor, allowing for the formation of C-Br···π and C-Br···O/N interactions. Halogen bonding is a highly directional and specific non-covalent interaction that has become a powerful tool in crystal engineering. uzh.ch In the crystal packing of related brominated organic molecules, C-Br···π interactions have been observed to link molecular layers, contributing to the formation of robust three-dimensional networks. researchgate.net

In a broader context, the study of intermolecular interactions in crystals of small organic molecules reveals that a combination of electrostatics, exchange-repulsion, induction/polarization, and London dispersion forces governs the final solid-state structure. nih.gov For molecules like this compound, the balance between the strong, directional hydrogen and halogen bonds and the weaker, less directional dispersion forces from the aromatic rings is critical in determining the ultimate supramolecular architecture. The specific interplay of these forces can be elucidated through detailed crystallographic analysis.

While direct crystallographic studies on this compound are not extensively detailed in the provided context, the principles derived from closely related structures provide a strong foundation for understanding its potential for self-assembly. The combination of the hydrogen-bonding pyrrole and the halogen-bonding bromobenzyl group makes it a compelling candidate for the design of complex and functional supramolecular materials.

| Interaction Type | Participating Moieties | Role in Self-Assembly |

| Hydrogen Bonding | Pyrrole N-H, potential acceptors (e.g., in derivatives) | Formation of primary synthons (dimers, chains) |

| Halogen Bonding | Bromine atom, π-systems or heteroatoms | Directional control, linking of synthons |

| π-π Stacking | Pyrrole and Benzyl rings | Stabilization of layered structures |

| N-H···π Interactions | Pyrrole N-H, Pyrrole/Benzyl π-system | Linking molecules into tapes or sheets |

| C-H···π Interactions | Aromatic/Aliphatic C-H, Pyrrole/Benzyl π-system | Fine-tuning of molecular packing |

| C-Br···π Interactions | Bromine atom, Pyrrole/Benzyl π-system | Formation of 3D networks |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

While classical methods for pyrrole (B145914) synthesis like the Hantzsch, Paal-Knorr, and Knorr syntheses are well-established, future efforts will likely concentrate on developing more sustainable and efficient routes to produce 2-(4-bromobenzyl)-1H-pyrrole and its analogs. researchgate.netnih.gov A key area of development is the use of green chemistry principles, such as employing renewable starting materials and heterogeneous catalysts. nih.govtcsedsystem.edunih.gov For instance, iridium-catalyzed syntheses of pyrroles from renewable alcohols and amino alcohols represent a sustainable approach that could be adapted for this specific compound. tcsedsystem.edunih.gov

Furthermore, multicomponent reactions (MCRs) are gaining traction for the direct construction of highly substituted pyrroles in a single step, offering atom economy and reduced waste. researchgate.net The development of novel catalytic systems, including the use of nanoparticles and metal salts, is also expected to provide more selective and higher-yielding pathways to functionalized pyrroles. nih.gov

Exploration of Undiscovered Reactivity Patterns for Further Functionalization

The inherent reactivity of the pyrrole ring and the presence of the bromobenzyl group in this compound offer numerous possibilities for further functionalization. Future research will likely delve into uncovering new reactivity patterns to create a diverse library of derivatives. The electron-rich nature of the pyrrole core makes it amenable to various electrophilic substitution reactions. tdl.org

Moreover, the bromine atom on the benzyl (B1604629) ring serves as a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents. frontiersin.org Investigating cascade reactions that combine transformations at both the pyrrole and the benzyl moieties in a single synthetic operation will be a significant area of future exploration. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound with continuous flow chemistry and automated synthesis platforms is a promising avenue for accelerating research and development. syrris.com Flow chemistry offers several advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for seamless multi-step syntheses. syrris.comnih.gov The synthesis of substituted pyrroles has already been successfully demonstrated using flow reactors, highlighting the feasibility of this approach. acs.orguc.pt

Automated platforms can be employed for high-throughput synthesis and purification of libraries of this compound derivatives, which is crucial for systematic structure-activity relationship (SAR) studies in drug discovery and materials science. syrris.com

Advanced Computational Design and High-Throughput Screening In Silico for New Applications

Computational chemistry and in silico screening are becoming indispensable tools in modern chemical research. researchgate.net For this compound, these methods can be used to predict its physicochemical properties, reactivity, and potential biological activities. acs.org Structure-based drug design, guided by molecular docking and molecular dynamics simulations, can identify potential protein targets and optimize the structure of derivatives to enhance binding affinity and selectivity. nih.govmdpi.comnih.gov

High-throughput virtual screening of large compound libraries based on the this compound scaffold can rapidly identify promising candidates for various applications, including as potential therapeutic agents or functional materials. nih.gov This in silico approach significantly reduces the time and cost associated with experimental screening.

Application in New Areas of Chemical Biology and Chemical Ecology

The pyrrole motif is a key component of many biologically active natural products and pharmaceuticals. wikipedia.orgscispace.com Future research is expected to explore the potential of this compound and its derivatives in new areas of chemical biology. This includes the development of chemical probes to study biological processes, fluorescent labels for bioimaging, and novel antibacterial or anticancer agents. nih.govnih.govmdpi.com The design of pyrrole-based compounds as inhibitors of specific enzymes or protein-protein interactions is a particularly active area of research. nih.gov